2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine
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Overview
Description
2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine is an organic compound with the molecular formula C8H7ClN4O It is a heterocyclic compound that contains both a pyrimidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-4-hydroxypyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: It can be involved in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine derivative.
Scientific Research Applications
2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer, anti-inflammatory, or anti-microbial activities.
Agricultural Chemistry: It can be used in the development of fungicides and herbicides due to its ability to interfere with biological pathways in plants and fungi.
Material Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to anti-cancer effects . In agricultural applications, it may inhibit enzymes essential for fungal or plant growth, thereby acting as a fungicide or herbicide .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-propyl-1H-imidazol-1-yl)pyrimidine
- 4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-((1H-Pyrazol-1-yl)methyl)pyrrolidin-3-ol
Uniqueness
2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine is unique due to its specific combination of a pyrimidine ring and a pyrazole ring, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
IUPAC Name |
2-chloro-4-(1-methylpyrazol-4-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-13-5-6(4-11-13)14-7-2-3-10-8(9)12-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQWDUZOXNKAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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